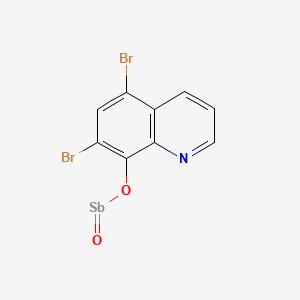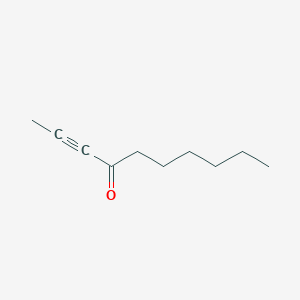
Quinoline, 5,7-dibromo-8-(stibosooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 5,7-dibromo-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8-(stibosooxy)quinoline typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with molecular bromine in the presence of a solvent such as chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions. The stibosooxy group can be introduced through subsequent reactions involving antimony-based reagents.
Industrial Production Methods
Industrial production of 5,7-dibromo-8-(stibosooxy)quinoline may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as iso-amyl nitrite/HBr or aqueous CaBr2-Br2 . These methods are optimized for high yield and purity, making them suitable for commercial applications.
化学反応の分析
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to their corresponding dihydroquinoline forms.
Common Reagents and Conditions
Bromination: Molecular bromine in chloroform or other solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Bromination: 5,7-dibromo-8-hydroxyquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, 5,7-dibromo-8-(stibosooxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets such as enzymes and DNA makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of quinoline, including 5,7-dibromo-8-(stibosooxy)quinoline, are explored for their therapeutic potential. They are investigated for their efficacy against various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in the manufacturing of high-performance materials.
作用機序
The mechanism of action of 5,7-dibromo-8-(stibosooxy)quinoline involves its interaction with molecular targets such as enzymes and DNA. The bromine and stibosooxy groups enhance its binding affinity and reactivity, leading to the inhibition of enzyme activity or disruption of DNA function . These interactions can result in antimicrobial or anticancer effects, depending on the specific biological target.
類似化合物との比較
Similar Compounds
5,7-dibromo-8-hydroxyquinoline: A closely related compound with similar bromination but lacking the stibosooxy group.
8-hydroxyquinoline: The parent compound without bromination or stibosooxy substitution.
5-bromo-8-hydroxyquinoline: A mono-brominated derivative of 8-hydroxyquinoline.
Uniqueness
The presence of both bromine and stibosooxy groups in 5,7-dibromo-8-(stibosooxy)quinoline makes it unique compared to its analogs
特性
CAS番号 |
35592-46-2 |
|---|---|
分子式 |
C9H4Br2NO2Sb |
分子量 |
439.70 g/mol |
IUPAC名 |
(5,7-dibromoquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C9H5Br2NO.O.Sb/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h1-4,13H;;/q;;+1/p-1 |
InChIキー |
RJKNHBVKSWCKOC-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)O[Sb]=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)


![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)


![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)

![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)




